molecular formula C27H21F3N4O3S4 B11525577 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11525577
M. Wt: 634.7 g/mol
InChI Key: XHALIPCASPBRHL-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the benzothiazole core using ethyl iodide in the presence of a base.

    Formation of the sulfanyl linkage: This can be done by reacting the ethoxy-substituted benzothiazole with a suitable thiol reagent.

    Coupling with the acetamide moiety: The final step involves the coupling of the sulfanyl-substituted benzothiazole with the acetamide derivative under appropriate conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Biology: The compound is used as a tool to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, such as proteases or kinases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C27H21F3N4O3S4

Molecular Weight

634.7 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C27H21F3N4O3S4/c1-2-37-18-7-9-20-22(12-18)41-26(34-20)39-14-24(36)32-17-6-8-19-21(11-17)40-25(33-19)38-13-23(35)31-16-5-3-4-15(10-16)27(28,29)30/h3-12H,2,13-14H2,1H3,(H,31,35)(H,32,36)

InChI Key

XHALIPCASPBRHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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